4-morpholinobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholinobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is attached to a benzene ring substituted with a morpholine group. This compound is of significant interest in various fields of chemistry and industry due to its unique reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-morpholinobenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-morpholinobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific reagents and conditions depend on the nature of the derivative being transformed.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-morpholinobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-morpholinobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied .
Comparison with Similar Compounds
4-(4-Morpholinylsulfonyl)benzenesulfonyl chloride: Similar in structure but with an additional sulfonyl group attached to the morpholine ring.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of the morpholine ring.
4-Isopropylbenzenesulfonyl chloride: Features an isopropyl group in place of the morpholine ring.
Uniqueness: 4-morpholinobenzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of sulfonyl-containing compounds with potential biological activities .
Properties
Molecular Formula |
C10H12ClNO3S |
---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
4-morpholin-4-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2 |
InChI Key |
FPJABYRHGJABIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.